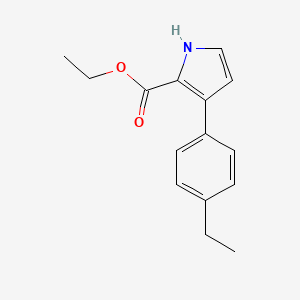
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ester functional group at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a condensation mechanism, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reaction mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active pyrrole derivative, which can then exert its effects through various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Contains a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-ethylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-11-5-7-12(8-6-11)13-9-10-16-14(13)15(17)18-4-2/h5-10,16H,3-4H2,1-2H3 |
Clave InChI |
QVVJZUAPMQTJNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


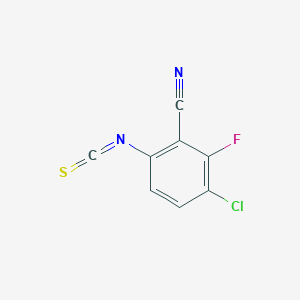
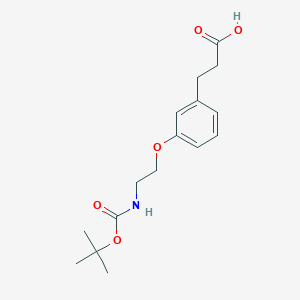
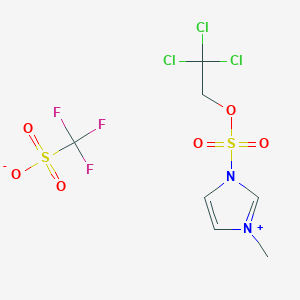


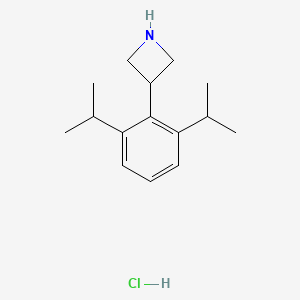
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
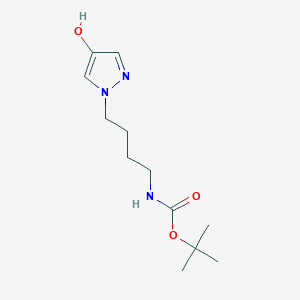
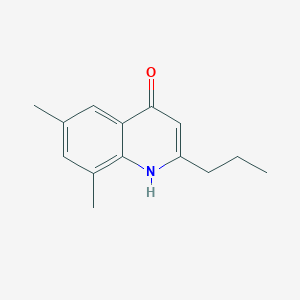
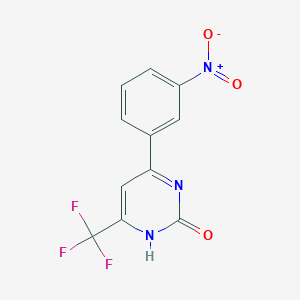
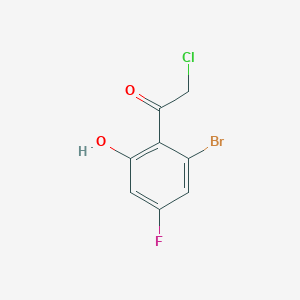
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)
